molecular formula C18H20O3 B2701310 3-(4-Methoxyphenyl)-5-tert-butylsalicylaldehyde CAS No. 402576-60-7

3-(4-Methoxyphenyl)-5-tert-butylsalicylaldehyde

Cat. No. B2701310
CAS RN: 402576-60-7
M. Wt: 284.355
InChI Key: FHAPHFUIBOODSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “3-(4-Methoxyphenyl)-5-tert-butylsalicylaldehyde” is a complex organic compound. It likely contains a methoxyphenyl group, which is a common functional group in organic chemistry, consisting of a phenyl group, where one hydrogen atom is replaced by a methoxy group .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, etc., would depend on its exact molecular structure .

Scientific Research Applications

Antioxidant Properties

The compound exhibits antioxidant activity due to its phenolic structure. Antioxidants play a crucial role in protecting cells from oxidative stress and preventing damage caused by free radicals. Researchers have investigated its potential as a natural antioxidant in various contexts, including food preservation, cosmetics, and pharmaceutical formulations .

Stabilizer in Polyolefins

In the field of polymer science, this compound has been explored as a stabilizer for polyolefins (e.g., polyethylene and polypropylene). It enhances the thermal stability of these materials, making them more resistant to degradation during processing and use. Specifically, it can be added at a maximum content of 50 mg/kg for short-term contact at high temperatures and long-term storage at or below room temperature .

Photoprotective Agents

Due to its UV-absorbing properties, the compound has potential as a photoprotective agent. It can be incorporated into sunscreens, lotions, and other topical formulations to shield the skin from harmful UV radiation. Its ability to absorb UV light helps prevent skin damage and photoaging .

Coordination Chemistry

Researchers have investigated the coordination chemistry of this compound with various metal ions. Its chelating properties make it suitable for forming stable complexes with metals. These complexes may find applications in catalysis, material science, and bioinorganic chemistry .

Mechanism of Action

The mechanism of action would depend on the application of this compound. If it’s used as a drug, it would interact with biological systems in specific ways .

Safety and Hazards

Like all chemicals, this compound should be handled with care. It’s important to use appropriate safety equipment and follow standard safety procedures when handling this compound .

Future Directions

The future research directions would depend on the potential applications of this compound. For example, if it shows promising biological activity, it could be further studied as a potential drug .

properties

IUPAC Name

5-tert-butyl-2-hydroxy-3-(4-methoxyphenyl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O3/c1-18(2,3)14-9-13(11-19)17(20)16(10-14)12-5-7-15(21-4)8-6-12/h5-11,20H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHAPHFUIBOODSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)C2=CC=C(C=C2)OC)O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Methoxyphenyl)-5-tert-butylsalicylaldehyde

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